2-Aatsc
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107555-22-6 |
|---|---|
Molecular Formula |
C13H18N4O3S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
2-[[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]methoxy]ethyl acetate |
InChI |
InChI=1S/C13H18N4O3S/c1-10(12-5-3-4-6-14-12)16-17-13(21)15-9-19-7-8-20-11(2)18/h3-6H,7-9H2,1-2H3,(H2,15,17,21)/b16-10- |
InChI Key |
ZXIYTRGLUHKCCK-YBEGLDIGSA-N |
SMILES |
CC(=NNC(=S)NCOCCOC(=O)C)C1=CC=CC=N1 |
Isomeric SMILES |
C/C(=N/NC(=S)NCOCCOC(=O)C)/C1=CC=CC=N1 |
Canonical SMILES |
CC(=NNC(=S)NCOCCOC(=O)C)C1=CC=CC=N1 |
Synonyms |
2-AATSC N(4)-(2-acetoxyethoxymethyl)-2-acetylpyridine thiosemicarbazone |
Origin of Product |
United States |
Traditional Synthetic Pathways and Their Evolution
The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has a rich history, with foundational methods centered on the cyclization of thiosemicarbazide (B42300) or its derivatives. One of the most classical approaches involves the reaction of thiosemicarbazide with acyl chlorides, anhydrides, or carboxylic acids, followed by cyclodehydration of the resulting acylthiosemicarbazide intermediate. Strong acids such as sulfuric acid, phosphoric acid, or polyphosphoric acid have traditionally been employed to facilitate the ring closure.
Over time, these methods have evolved to improve yields, reduce reaction times, and employ milder conditions. The evolution has seen a shift from harsh dehydrating agents to more sophisticated reagents and catalytic systems. For instance, the use of phosphorus oxychloride or triphenylphosphine in combination with a base offers a more controlled cyclization process. These advancements have not only enhanced the efficiency of the synthesis but also expanded the scope of accessible derivatives by tolerating a wider range of functional groups.
One Pot Reaction Strategies for 1,3,4 Thiadiazol 2 Amine Derivatives
The development of one-pot syntheses for 2-amino-1,3,4-thiadiazole (B1665364) derivatives has been a significant step forward, offering advantages in terms of operational simplicity, cost-effectiveness, and reduced waste generation. These strategies typically involve the in-situ formation and subsequent cyclization of the key intermediate, thereby avoiding the isolation of transient species.
A prevalent one-pot method involves the direct condensation of thiosemicarbazide (B42300) with a carboxylic acid. This reaction is typically carried out in the presence of a dehydrating agent that promotes both the initial acylation of thiosemicarbazide and the subsequent intramolecular cyclization to form the thiadiazole ring. The choice of the dehydrating agent is crucial for the success of the reaction.
Polyphosphate ester (PPE) has emerged as a highly effective reagent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids. PPE serves as both a solvent and a catalyst for the cyclodehydration reaction. It facilitates the condensation under relatively mild conditions, often providing the desired products in high yields. The use of PPE is particularly advantageous as it can be easily prepared from phosphorus pentoxide and diethyl ether, making it an accessible reagent for this transformation.
Synthesis of Substituted 2 Amino 1,3,4 Thiadiazole 2 3h Thione Derivatives
The synthesis of 2-amino-1,3,4-thiadiazole-2(3H)-thione derivatives, also known as 5-substituted-1,3,4-thiadiazole-2-amines, often starts from dithiocarbazates. A common method involves the reaction of carbon disulfide with hydrazine (B178648) to form a dithiocarbazate intermediate. This intermediate can then be reacted with an appropriate electrophile, such as an isothiocyanate, to introduce the amino group and facilitate the cyclization to the thiadiazole-thione core.
Another approach involves the reaction of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base. This reaction proceeds through the formation of a dithiocarbazate salt, which then undergoes cyclization to yield the 5-amino-1,3,4-thiadiazole-2(3H)-thione. The amino group at the 5-position can then be further functionalized if desired.
Derivatization at the C 5 Position of the Thiadiazole Ring
The C-5 position of the 2-amino-1,3,4-thiadiazole (B1665364) ring is a common site for derivatization to modulate the compound's properties. When the synthesis starts from thiosemicarbazide (B42300) and a carboxylic acid (or its derivative), the substituent at the C-5 position is determined by the "R" group of the carboxylic acid. This allows for the introduction of a wide variety of alkyl, aryl, and heterocyclic moieties at this position.
Further derivatization can be achieved through reactions of a pre-formed 2-amino-5-substituted-1,3,4-thiadiazole. For instance, if the C-5 substituent contains a reactive functional group, such as a halogen or a hydroxyl group, it can be used as a handle for subsequent chemical modifications, including cross-coupling reactions or esterification.
Synthesis of Metal Complexes Featuring 2 Amino 1,3,4 Thiadiazole Ligands
Mechanism of Cyclodehydration in Thiadiazole Formation
The synthesis of 1,3,4-thiadiazoles frequently involves the cyclization of thiosemicarbazides, a widely used and efficient method for forming the thiadiazole ring sbq.org.brencyclopedia.pub. This reaction typically proceeds via cyclodehydration, often in the presence of strong inorganic acids such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus halides nih.govvjs.ac.vn.
A common mechanism for this reaction begins with the formation of an acylthiosemicarbazide intermediate. This intermediate is generated from a carboxylic acid and thiosemicarbazide (B42300) in the presence of a concentrated acid at high temperatures vjs.ac.vn. The acylthiosemicarbazide then undergoes cyclization, followed by dehydration, to yield the 1,3,4-thiadiazole (B1197879) moiety sbq.org.brvjs.ac.vn. The dehydration step is usually completed by heating the reaction mixture between approximately 100°C and 120°C, with optimal thiadiazole formation occurring around 105°C to 110°C within 3-4 hours vjs.ac.vn.
For instance, 2-amino-1,3,4-thiadiazole can be synthesized by refluxing a mixture of formic acid and thiosemicarbazide in the presence of concentrated sulfuric acid as a catalyst vjs.ac.vn. Another approach involves the reaction of thiosemicarbazide with carboxylic acids in a one-pot manner, often utilizing polyphosphate ester (PPE) as a mild additive encyclopedia.pubmdpi.com.
Mesoionic Character and Its Implications in Reactivity
1,3,4-Thiadiazoles possess a mesoionic character, meaning they are a class of mesomeric betaines characterized by an equal number of positive and negative charges delocalized within a common π-electron system of the heterocyclic ring, without a non-charged mesomeric structure imist.mamdpi.commdpi.com. This inherent electronic structure contributes significantly to their chemical and biological properties 20.198.91imist.mamdpi.com.
The mesoionic nature of 1,3,4-thiadiazoles enhances their ability to cross cellular membranes and interact strongly with biological targets, such as DNA and proteins 20.198.91imist.mamdpi.com. This property is crucial for their diverse pharmacological activities, including antimicrobial, antituberculosis, antiviral, and anticancer effects 20.198.91imist.mamdpi.com. The presence of C-S σ* orbitals, which confer small regions of low electron density on the sulfur atom, further facilitates interactions with target molecules mdpi.com.
Tautomerism in Thiadiazole Systems, Including Thione-Thiol Tautomerism
While the fully conjugated 1,3,4-thiadiazole ring system itself does not exhibit tautomerism, the presence of certain substituents allows for tautomeric equilibria arabjchem.org. A prominent example is the thione-thiol tautomerism observed in mercapto-substituted thiadiazoles isres.orgnih.govtandfonline.com.
Compounds like 5-aroylamino-3H-1,3,4-thiadiazole-2-thiones can exist in two tautomeric forms: a thiol form and a thione form researchgate.net. Spectroscopic evidence, particularly from 13C NMR spectra, often indicates that the thione form is the more stable tautomer in which these compounds exist tandfonline.comresearchgate.net. This preference for the thione form has been supported by both experimental and theoretical studies, including density functional theory (DFT) calculations, which evaluate the stability of tautomer species in aqueous solution semanticscholar.org.
The existence of hydrogen bonding in the thione tautomer structure also contributes to its stability, influencing geometric, physicochemical, and biological properties tandfonline.com.
Interaction with Enzyme Systems and Inhibitory Mechanisms
2-Amino-1,3,4-Thiadiazole and its metabolites are known to interact with and inhibit key enzyme systems, particularly those involved in nucleotide biosynthesis.
Inosine (B1671953) 5'-Phosphate Dehydrogenase Inhibition by 2-Amino-1,3,4-Thiadiazole Metabolites
Metabolites of 2-Amino-1,3,4-Thiadiazole act as potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase (IMPDH), an enzyme isolated from leukemia L1210 cells. nih.govaacrjournals.org IMPDH plays a critical role in the de novo synthesis pathway of guanine (B1146940) nucleotides, which are essential for the production of DNA and RNA. bepls.com The inhibition of IMPDH by these metabolites leads to a reduction in the synthesis of guanine nucleotides, a process that disproportionately affects rapidly dividing cells, such as cancer cells. bepls.com Evidence suggests that aminothiadiazole mononucleotide, a metabolite of 2-ATD, is formed in vivo within L1210 cells, reaching concentrations of approximately 0.3 nmole per 10^9 cells. nih.govaacrjournals.org The chromatographic retention volume of this in vivo metabolite matches that of the synthetically prepared aminothiadiazole mononucleotide, strongly indicating that IMPDH is a primary molecular target for the biochemical actions of 2-ATD metabolites. nih.govaacrjournals.org
Pseudoirreversible and Competitive Inhibition Kinetics
The inhibitory effects of 2-Amino-1,3,4-Thiadiazole and its derivatives on IMPDH exhibit distinct kinetic profiles. The nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analog of 2-ATD functions as a pseudoirreversible inhibitor of IMPDH, demonstrating noncompetitive inhibition with respect to both IMP and NAD. nih.govaacrjournals.org In contrast, the aminothiadiazole mononucleotide displays a competitive mode of inhibition with IMP and an uncompetitive mode of inhibition with NAD, with an approximate inhibition constant (Kᵢ) of 0.1 µM. nih.govaacrjournals.org This inhibition by the mononucleotide appears to be reversible, as determined by Ackermann-Potter analysis. nih.govaacrjournals.org
Table 1: Summary of IMPDH Inhibition Kinetics by 2-Amino-1,3,4-Thiadiazole Derivatives
| Inhibitor Type | Kᵢ (approx.) | Inhibition Mode (with IMP) | Inhibition Mode (with NAD) | Reversibility (by Ackermann-Potter analysis) |
| NAD Analog of 2-ATD | N/A | Noncompetitive | Noncompetitive | Pseudoirreversible |
| Aminothiadiazole Mononucleotide | 0.1 µM | Competitive | Uncompetitive | Reversible |
Analog Formation and Their Biochemical Significance
The metabolic processing of 2-Amino-1,3,4-Thiadiazole leads to the formation of specific analogs that are critical for its biochemical activity.
Nicotinamide Adenine Dinucleotide Analog Formation
A nicotinamide adenine dinucleotide (NAD) analog of 2-Amino-1,3,4-Thiadiazole can be synthesized in vitro through an exchange reaction involving NAD in the presence of nicotinamide adenine dinucleotide glycohydrolase. nih.govaacrjournals.org This synthetically derived NAD analog has been identified as a potent inhibitor of IMPDH. nih.govaacrjournals.org However, current research indicates no evidence of this NAD analog being formed in vivo. nih.govaacrjournals.org
Aminothiadiazole Mononucleotide Formation
A presumed aminothiadiazole mononucleotide is another significant derivative, which can be prepared by treating the NAD analog with nucleotide pyrophosphatase. nih.govaacrjournals.org This mononucleotide also demonstrates potent inhibitory activity against IMPDH. nih.govaacrjournals.org The in vivo formation of a metabolite of [5-14C]aminothiadiazole in L1210 cells, with a retention volume identical to that of the synthesized aminothiadiazole mononucleotide, supports its physiological relevance. nih.govaacrjournals.org The in vivo formation of this mononucleotide was observed to be prevented by nicotinamide, suggesting alternative metabolic pathways for its formation, such as the action of a phosphoribosyltransferase or the sequential action of a nucleoside phosphorylase and a nucleoside kinase. nih.govaacrjournals.org
Ligand Binding Studies and Mode of Interaction with Macromolecules (e.g., Dihydrofolate Reductase)
Beyond IMPDH, derivatives of 1,3,4-thiadiazole, including those with an amino group, have been investigated for their interactions with other vital macromolecules, such as Dihydrofolate Reductase (DHFR). researchgate.netsciforum.netmdpi.comnih.govresearchgate.net DHFR is an enzyme fundamental to folic acid metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a crucial coenzyme for various cellular processes. researchgate.net Inhibition of DHFR disrupts this pathway, leading to a decrease in tetrahydrofolate levels and consequently impacting cell proliferation. researchgate.net
Molecular docking studies have revealed that amidoalkyl derivatives of 1,3,4-thiadiazole effectively bind to the active site of DHFR. researchgate.netsciforum.net A key structural feature influencing binding affinity is the presence of an NH group positioned between the 1,3,4-thiadiazole and aromatic rings, which has been shown to enhance ligand binding to DHFR. researchgate.netsciforum.net Specific compounds, such as 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide and 4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, have demonstrated superior binding strengths to DHFR compared to established reference compounds in in silico analyses. researchgate.netsciforum.net
Table 2: Examples of 1,3,4-Thiadiazole Derivatives and Their Binding Affinity to DHFR (Molecular Docking Studies)
| Compound Name (Representative) | Key Structural Feature | Binding Strength (relative to reference compounds) | Source Type (Molecular Docking) |
| 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | NH group between thiadiazole and aromatic rings | Superior | in silico researchgate.netsciforum.net |
| 4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | NH group between thiadiazole and aromatic rings | Superior | in silico researchgate.netsciforum.net |
Furthermore, 2-amino-1,3,4-thiadiazole derivatives have been explored as inhibitors of pteridine (B1203161) reductase-1 (PTR1) in parasitic organisms like Leishmania major and Trypanosoma brucei. mdpi.comnih.gov Some derivatives exhibited competitive inhibition of Leishmania major PTR1. mdpi.com While screening for Leishmania major DHFR (LmDHFR) inhibition, these derivatives generally showed low or no specificity for LmDHFR. mdpi.com Notably, a biphenyl-thiadiazole-2,5-diamine derivative (compound 4m) displayed an IC₅₀ of 16 μM against Trypanosoma brucei PTR1 and was capable of potentiating the antitrypanosomal activity of methotrexate, a known DHFR inhibitor. nih.govacs.org
Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Sitesbiosynth.com
This section primarily addresses the molecular interactions pertinent to 2-Acetyl-1,3-thiazole-4-carboxylic acid (CAS 13139-47-4). Carboxylic acids are characterized by the carboxyl group, which contains a carbon-oxygen double bond and a directly attached hydroxyl (OH) group winthrop.edu. This functional group is highly reactive due to the presence of three polar bonds (carbon-oxygen double and single bonds, and the oxygen-hydrogen bond) and unshared electron pairs on each oxygen atom winthrop.edu. These features enable carboxylic acids to participate extensively in hydrogen bonding, acting as both hydrogen bond donors and acceptors winthrop.educore.ac.uk. They often exist as dimers in their pure form due to strong hydrogen bonding winthrop.edu.
The thiazole (B1198619) ring system, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, also contributes to diverse molecular interactions ontosight.ai. The presence of nitrogen and sulfur atoms within the ring, along with the carbonyl group in the acetyl moiety and the carboxylic acid group, provides multiple sites for potential hydrogen bonding and other polar interactions. For instance, related 2-aminopyrazines have been shown to form strong charge-assisted N-H···O hydrogen bonds with carboxylate anions, alongside weaker nonconventional C-H···N hydrogen bonds, leading to complex hydrogen-bonded networks nsf.gov. Similarly, the amide groups in some compounds can form characteristic hydrogen-bond motifs researchgate.net.
2-Acetyl-1,3-thiazole-4-carboxylic acid is noted for containing a reactive carbonyl group nih.gov. This reactive group, in conjunction with the carboxylic acid moiety and the thiazole ring, suggests its capacity for specific molecular recognition and binding within biological systems. Research indicates that 2-Acetyl-1,3-thiazole-4-carboxylic acid is widely distributed in various organisms, including eukaryotes, archaebacteria, and eubacteria, and its widespread occurrence and chemical structure have led to its proposal as a previously undescribed coenzyme nih.gov. Furthermore, the compound has demonstrated effectiveness against marine bacteria, algae, and fungi, with its 2-acetyl derivative exhibiting the highest activity among tested derivatives biosynth.com. While the precise details of its hydrogen bonding and hydrophobic interactions within specific binding sites are not extensively detailed in the provided literature, the inherent properties of its functional groups strongly suggest their crucial role in mediating its biological activities. Related 2-aminothiazole-4-carboxylic acids, for example, have been developed as broad-spectrum metallo-β-lactamase (MBL) inhibitors, and crystallographic analyses have revealed a common binding mode for these compounds with MBLs, mimicking carbapenem (B1253116) hydrolysate binding nih.govrcsb.org. This indicates that the thiazole-4-carboxylic acid scaffold is capable of forming specific and potent interactions within enzyme active sites.
Interactions with Nucleic Acids and Proteinsnih.gov
However, the broader class of thiosemicarbazones and related thiazole derivatives are known for their diverse biological activities, often mediated through interactions with biomacromolecules. For instance, certain thiazole derivatives have been investigated for their DNA binding properties. An acetyl derivative of the cationic terminal dipeptide of bleomycin (B88199) A2, [3-[2'-(2-acetamidoethyl)-2,4'-bithiazole-4-carboxamido]propyl]dimethylsulfonium chloride, has been synthesized and its binding to DNA and poly(dA-dT) studied by proton NMR and fluorescence spectroscopy nih.gov. The spectral perturbations observed upon binding suggest that this fragment can mimic the nucleic acid binding portion of bleomycin nih.gov.
Furthermore, other thiazole-containing compounds have demonstrated significant protein interactions. For example, 2-aminothiazole-4-carboxylic acids (AtCs) have been identified as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), which are zinc-dependent enzymes nih.govrcsb.org. Crystallographic analyses have shown that these AtCs bind to MBLs in a common mode, resembling the binding observed in MBL-carbapenem product complexes nih.govrcsb.org. This indicates that the thiazole-4-carboxylic acid moiety plays a key role in mediating specific protein interactions and enzyme inhibition. Similarly, derivatives of N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide have been explored as factor Xa (FXa) inhibitors, highlighting the potential of thiazole carboxamide structures to interact with and inhibit coagulation proteins google.com. Additionally, some thiazole dithiocarbamate (B8719985) derivatives have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting interactions with these enzymes researchgate.net.
While direct, specific data for N(4)-(2-Acetoxyethoxymethyl)-2-acetylpyridine thiosemicarbazone's interactions with nucleic acids and proteins remains limited in the provided information, the structural features of the compound, including its thiosemicarbazone and pyridine (B92270) moieties, suggest a propensity for such interactions, consistent with the known activities of related chemical scaffolds.
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively employed to elucidate the electronic structure of 2-Amino-1,3,4-Thiadiazole and its derivatives. These calculations provide insights into various molecular properties crucial for understanding chemical reactivity and biological activity. Common DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) or 6-31G(d), are used to optimize molecular geometries, determine total energies, and calculate vibrational frequencies mdpi.comresearchgate.netrsc.orgtandfonline.comacs.orgchimicatechnoacta.rusemanticscholar.org.
Key electronic parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical indicators of a molecule's reactivity. The energy gap between HOMO and LUMO (HOMO-LUMO gap) provides information about the molecule's kinetic stability and chemical hardness mdpi.comacs.orgchimicatechnoacta.rusemanticscholar.orgbohrium.com. A smaller gap often implies higher reactivity.
Polarizability and Hyperpolarizability : These parameters describe how easily the electron cloud of a molecule can be distorted by an external electric field, which can be related to its intermolecular interactions and non-linear optical properties acs.orgsemanticscholar.org. High polarizability values may enhance bioactivity semanticscholar.org.
Molecular Electrostatic Potential (MESP) Surface : MESP maps illustrate the charge distribution within a molecule, highlighting regions prone to electrophilic or nucleophilic attack and providing insights into potential interaction sites with other molecules, such as receptors acs.orgsemanticscholar.orguniversci.com.
For instance, studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) have utilized DFT-B3LYP/6-311++G(d,p) to investigate its electronic structure, including the HOMO-LUMO gap, dipole moment, and polarizability, indicating that high polarizability might contribute to its bioactivity acs.orgsemanticscholar.org.
Conformational Analysis and Tautomeric Equilibria
Conformational analysis and the study of tautomeric equilibria are essential for understanding the structural flexibility and preferred forms of 2-Amino-1,3,4-Thiadiazole derivatives, which directly impact their biological activity. 2-Amino-1,3,4-thiadiazole can exist in different tautomeric forms, primarily amino and imino forms, due to proton transfer researchgate.netacs.orgsemanticscholar.orgumk.plmdpi.comconicet.gov.ar.
Computational studies, often employing DFT and ab initio methods, are used to calculate the energy, geometrical parameters, and vibrational frequencies of various tautomers and conformers in different environments, including the gas phase and various solvents (e.g., water, THF, DMSO) researchgate.netsemanticscholar.org. The Polarizable Continuum Model (PCM) is frequently applied to account for solvent effects researchgate.net.
Research indicates that for 2-amino-1,3,4-thiadiazole, the amino tautomer often strongly dominates or solely dictates the structure, even in the presence of substituents and different solvents researchgate.netsemanticscholar.org. However, the specific tautomeric equilibrium can be influenced by solvent polarity and the nature of substituents umk.plmdpi.com. For example, some 1,3,4-thiadiazole-derived compounds exhibit keto/enol tautomerism, with the equilibrium being both solvent- and temperature-dependent umk.plmdpi.com. The solvent's average electric polarizability, rather than its electric dipole moment, appears to be a more significant factor in solvent-induced tautomerism for these compounds umk.pl.
Molecular Modeling Approaches to Compound Design and Optimization
Molecular modeling encompasses a range of computational techniques used to design, optimize, and predict the properties of chemical compounds, including thiadiazole derivatives. Computer-Aided Drug Design (CADD) is a significant application, utilizing methods such as molecular modeling, virtual screening, and pharmacophore modeling to accelerate the identification and optimization of lead compounds with desired pharmacological properties mdpi.comajprd.comymerdigital.comscirp.orgajprd.comdoaj.orgnih.gov. This approach allows for the rapid screening of large chemical libraries and the prediction of ligand-receptor interactions, thereby reducing the time and cost associated with traditional drug discovery mdpi.com.
Molecular modeling studies on thiadiazole derivatives have focused on designing new compounds with improved activities, such as antidiabetic scirp.org, anticonvulsant ajprd.comajprd.com, and anticancer properties ymerdigital.comdovepress.com. This often involves modifying existing structures by introducing different substituents and evaluating their impact on biological activity using computational methods scirp.org.
Ligand docking is a crucial molecular modeling technique used to predict the binding affinity and analyze the interaction modes between a small molecule (ligand) and a target protein universci.comajprd.commuseonaturalistico.itmdpi.com. For thiadiazole derivatives, molecular docking studies are routinely performed to assess their potential as inhibitors or activators of various biological targets.
The process typically involves:
Target Protein Preparation : Obtaining the crystal structure of the target protein from databases like the Protein Data Bank (PDB) and preparing it for docking dovepress.comimist.ma.
Ligand Preparation : Optimizing the 3D structures of the thiadiazole derivatives mdpi.comdovepress.com.
Docking Simulation : Running algorithms (e.g., AutoDock Vina, Surflex-dock) to predict the preferred orientation (pose) and binding energy of the ligand within the protein's active site semanticscholar.orguniversci.commuseonaturalistico.itimist.ma.
Detailed research findings from docking studies on thiadiazole derivatives include:
Anticonvulsant Agents : Thiadiazole derivatives have shown strong binding affinities towards targets associated with anticonvulsant activity, such as voltage-gated sodium channels and GABA receptors, indicating favorable binding energies and significant interactions at active sites ajprd.comajprd.com.
Anticancer Agents : Molecular docking has been used to identify thiadiazole derivatives as potential inhibitors of various cancer-related targets, including Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR TK) and mitotic kinesin Eg5 dovepress.commdpi.comimist.ma. Compounds with lower binding energies are indicative of higher binding efficiency mdpi.com. For example, some thiadiazole derivatives have exhibited strong binding affinities against SARS-CoV-2 and rhinovirus targets, comparable to or even better than standard drugs universci.com.
Other Biological Activities : Docking studies have also been applied to investigate the interactions of thiadiazole derivatives with enzymes like dihydrofolate reductase (DHFR) dovepress.com and to explore their antimicrobial activity bohrium.com.
These studies provide valuable information on the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity, guiding further structural modifications for improved efficacy museonaturalistico.itmdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Thiadiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful cheminformatics tool that establishes mathematical relationships between the chemical structure of compounds and their biological activities ymerdigital.comnih.gov. For thiadiazole derivatives, QSAR models are developed to predict, interpret, and assess the biological activities of new or untested compounds, thereby streamlining the drug discovery process ymerdigital.comnih.govnih.gov. A molecular descriptor, which is a numerical representation of a molecule's properties, forms the basis of QSAR models ymerdigital.comnih.gov.
QSAR studies on thiadiazole derivatives have been conducted for various activities, including antiepileptic asianpubs.org, anticancer ymerdigital.com, diuretic scholarsresearchlibrary.com, and carbonic anhydrase inhibition nih.gov. These models often employ multiple linear regression (MLR) or other machine learning techniques to correlate molecular descriptors with observed biological activities ymerdigital.comnih.govnih.govnih.gov.
Topological descriptors are a class of molecular descriptors that numerically represent the structural features of a molecule based on its connectivity and topology ymerdigital.comasianpubs.orgnih.gov. They are widely used in QSAR studies of thiadiazole derivatives because they can capture essential information about molecular size, shape, branching, and atom distribution without requiring 3D coordinates.
Examples of topological descriptors applied to thiadiazole derivatives in QSAR include:
Molar Refractivity : Related to molecular size and polarizability asianpubs.org.
Shape Indices (e.g., Kappa indices) : Describe molecular shape and branching asianpubs.orgmdpi.com.
Connectivity Indices (e.g., Valence Connectivity Index) : Reflect the degree of branching and cyclicity asianpubs.orgnih.gov.
Atom-type Topological Descriptors : Characterize specific atom types and their environment within the molecule figshare.com.
Studies have shown that the inhibitory activity of 5-amino-2-mercapto-1,3,4-thiadiazole-based inhibitors against matrix metalloproteinases (MMPs) can be successfully explained by the topology of the molecule nih.gov.
Autocorrelation descriptors are a significant class of 2D molecular descriptors that encode both the molecular structure and physicochemical properties of a molecule nih.govmdpi.comnih.govresearchgate.net. They are particularly useful in QSAR for representing the distribution of a specific physicochemical property along the topological structure of a molecule researchgate.net.
Autocorrelation descriptors are calculated using algorithms such as Geary (GATS), Moran (MATS), and Broto-Moreau (AATS, ATSC, AATSC) mdpi.comnih.govresearchgate.net. These calculations involve measuring the similarity or correlation of a property between different atoms or bonds at varying topological distances (lags) within a molecule mdpi.comnih.govresearchgate.net. The weighting schemes can be based on various atomic properties, including relative atomic mass (m), polarizability (p), Sanderson electronegativity (e), ionization potential (I), charges (c), and Van der Waals volume (v) nih.gov.
Specifically:
ATSC (Centered Broto-Moreau Autocorrelation Descriptor) : Represents a way of measuring the similarity or correlation between different atoms in a molecule based on their properties and distances. It involves calculating the average-centered autocorrelation of the molecule's topological structure mdpi.comresearchgate.net.
AATSC (Average Centered Broto-Moreau Autocorrelation Descriptor) : These features represent the average-centered autocorrelation of the topological structure, defined as AATSk = ATSk/Δk, where Δk is the number of vertex pairs at an order equal to k mdpi.comfigshare.comrsc.org.
These descriptors are crucial for structural encoding in QSAR models, as they provide a comprehensive numerical representation of the molecular architecture and its associated properties, enabling robust predictions of biological activities nih.govmdpi.comfigshare.comnih.govresearchgate.net. For example, in models predicting respiratory toxicity, autocorrelation descriptors, including ATSC and AATSC, have been identified as significant contributors nih.gov.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds, including 2-Aatsc, by providing information about the chemical environment of atomic nuclei, primarily hydrogen (1H) and carbon (13C). acs.org
1H NMR Spectroscopy: For N(4)-(2-acetoxyethoxymethyl)thiosemicarbazones, a class of compounds to which this compound belongs, characteristic 1H NMR signals have been identified. The methinyl (-CH=) proton typically appears as a singlet in the δ 8.0-8.40 ppm range. lookchem.com The acetyl group's methyl protons (CH3CO) are observed as a sharp singlet around δ 2.05 ppm. lookchem.com The two methylene (B1212753) groups adjacent to the methoxy (B1213986) and acetoxy functionalities give rise to two distinct triplets at approximately δ 3.70 ppm and δ 4.10 ppm, respectively. lookchem.com Furthermore, a doublet with a coupling constant (J) of 7 Hz at δ 5.20 ppm corresponds to the methylene group positioned next to an NH group. lookchem.com The protons of the two NH groups are also typically distinguishable in the spectrum. lookchem.com
For a related compound, 2-acetylpyridine (B122185) thiosemicarbazone (CID 5480198), 1H-NMR signals in CDCl3+DMSO-d6 include:
Chemical Applications Beyond Biological Systems
The utility of 2-Aatsc and its parent class of thiosemicarbazones in chemical synthesis is primarily centered on their function as versatile ligands and, to a lesser extent, as precursors in the formation of other complex structures.
Thiosemicarbazones, including this compound, serve as valuable building blocks in organic synthesis, particularly in the construction of heterocyclic compounds. Thiosemicarbazides are recognized as convenient precursors that can be utilized in various heterocyclization reactions. nih.gov The synthesis of the thiosemicarbazone itself is a foundational step, typically involving the condensation reaction between a thiosemicarbazide (B42300) and an appropriate ketone or aldehyde, in this case, 2-acetylpyridine (B122185).
The general synthetic approach for creating N(4)-substituted 2-acetylpyridine thiosemicarbazones involves refluxing an equimolecular mixture of 2-acetylpyridine and the corresponding N(4)-substituted thiosemicarbazide in an ethanolic solution. niscair.res.in This reaction provides a straightforward method to the thiosemicarbazone ligand, which can then be used in further synthetic applications. For instance, thiosemicarbazones can undergo heterocyclization with reagents like phenacyl bromide to furnish corresponding thiazole (B1198619) derivatives. nih.gov This highlights their role as intermediates in the synthesis of more complex heterocyclic systems.
Some research has noted the interest in thiosemicarbazones as synthetic building blocks for theranostic applications, which, while medically focused, underscores their chemical versatility in constructing complex molecular architectures. acs.org
Table 1: Synthesis of 2-Acetylpyridine Thiosemicarbazone Derivatives This table is interactive. Click on the headers to sort the data.
| Starting Ketone | Starting Thiosemicarbazide | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 2-acetylpyridine | 4-methyl-3-thiosemicarbazide | 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone | Reflux in ethanol for 10 hours | niscair.res.in |
| 4-formylantipyrine | Thiosemicarbazide | 4-formylantipyrine thiosemicarbazone | Solid-solid reaction, ball-milling | nih.gov |
The most significant chemical application of this compound and related 2-acetylpyridine thiosemicarbazones is in the field of coordination chemistry, where they function as versatile ligands for a wide range of metal ions. niscair.res.in These compounds are classified as (N,S) donor ligands and can exist in thione and thiolate tautomeric forms, which influences their coordination behavior. niscair.res.in
2-Acetylpyridine thiosemicarbazones typically act as tridentate ligands, coordinating to a central metal ion through the pyridyl nitrogen, the azomethine nitrogen, and the sulfur atom of the thiolate group. researchgate.netuky.edu This NNS coordination mode results in the formation of stable five-membered chelate rings with the metal center. mdpi.com The anion of the deprotonated ligand coordinates in a planar conformation to the metal. researchgate.net
The design of these ligands can be fine-tuned by introducing various substituents at the terminal N(4) nitrogen atom. These substitutions can significantly alter the electronic properties and steric profile of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. niscair.res.in For example, the synthesis of zinc(II) complexes with a 2-acetylpyridine thiosemicarbazone derivative containing a piperazinyl ring at the N(4)-position resulted in complexes with a distorted octahedral configuration. nih.gov
The reaction of these ligands with metal salts, such as those of copper(II) and zinc(II), leads to the formation of coordination compounds. niscair.res.in For instance, the reaction of 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone with copper(II) acetate (B1210297) and zinc(II) acetate yields the complexes [Cu(L)(OAc)] and [ZnL(OAc)]2, respectively. niscair.res.in Studies involving cobalt(III) have shown that 2-acetylpyridine thiosemicarbazone ligands can cause the rapid substitution of other coordinated amine and pyridyl ligands, forming stable cobalt(III) complexes with two tridentate thiosemicarbazone ligands. uky.edu
Table 2: Examples of Metal Complexes with 2-Acetylpyridine Thiosemicarbazone Ligands This table is interactive. Click on the headers to sort the data.
| Ligand (L) | Metal Salt | Resulting Complex | Coordination Geometry | Reference |
|---|---|---|---|---|
| 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone | Copper(II) Acetate | [Cu(L)(OAc)] | Not specified | niscair.res.in |
| 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone | Zinc(II) Acetate | [ZnL(OAc)]2 | Not specified | niscair.res.in |
| 2-acetylpyridine-4-cyclohexyl-thiosemicarbazone | Na2PtCl4 | [Pt(L)Cl] | Distorted planar | researchgate.net |
| 2-acetylpyridine 1-(4-fluorophenyl)-piperazinyl thiosemicarbazone | Zinc(II) salt | [Zn(L)2] | Distorted octahedral | nih.gov |
The versatility of the thiosemicarbazone framework allows for the construction of a vast library of metal complexes with diverse structural and electronic properties, making ligand design a cornerstone of their application in coordination chemistry.
Table of Mentioned Compounds
| Abbreviation / Common Name | Full Chemical Name |
| This compound | N(4)-(2-Acetoxyethoxymethyl)-2-acetylpyridine thiosemicarbazone |
| L (in Table 2, Ref niscair.res.in) | 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone |
| L (in Table 2, Ref researchgate.net) | 2-acetylpyridine-4-cyclohexyl-thiosemicarbazone |
| L (in Table 2, Ref nih.gov) | 2-acetylpyridine 1-(4-fluorophenyl)-piperazinyl thiosemicarbazone |
| L (in Table 2, Ref uky.edu) | 2-acetylpyridine 4-phenyl-3-thiosemicarbazone |
| en | Ethylenediamine |
Q & A
Q. How can I design a reproducible synthetic protocol for 2-Aatsc?
Begin by defining independent variables (e.g., reaction temperature, solvent polarity) and dependent variables (e.g., yield, purity). Use control experiments to isolate the effects of each variable. Document all steps meticulously, including equipment specifications and reagent sources, to ensure reproducibility. Validate the protocol by repeating it at least three times under identical conditions and reporting standard deviations .
Q. What statistical methods are appropriate for analyzing this compound’s stability under varying pH conditions?
Employ a factorial design to test pH levels (e.g., 3–11) and temperature ranges. Use ANOVA to identify significant interactions between variables. Pair this with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For time-dependent degradation, apply linear regression or kinetic modeling (e.g., first-order decay). Include confidence intervals to quantify uncertainty .
Q. How should I structure a literature review to identify gaps in this compound research?
Conduct a systematic search using databases like SciFinder and PubMed with keywords (e.g., "this compound synthesis," "spectroscopic characterization"). Organize findings thematically (e.g., synthetic methods, biological activity). Highlight discrepancies in reported data (e.g., conflicting melting points) and methodologies lacking validation. Cite primary sources to avoid reliance on reviews or unreliable platforms .
Advanced Research Questions
Q. How can I resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
Perform comparative analysis using identical instrumentation and conditions as prior studies. Cross-validate results with alternative techniques (e.g., X-ray crystallography for structural confirmation). Replicate experiments from conflicting studies to isolate variables (e.g., solvent impurities, calibration errors). Use statistical tools like principal component analysis (PCA) to identify outliers .
Q. What strategies optimize the scalability of this compound synthesis while maintaining yield?
Apply quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, mixing rate). Conduct robustness testing under edge-of-failure conditions. For purification, compare chromatographic methods (HPLC vs. flash chromatography) using metrics like resolution factor and solvent efficiency .
Q. How do I integrate computational modeling with experimental data to predict this compound’s reactivity?
Perform DFT calculations to model reaction pathways (e.g., transition states, activation energies). Validate models against experimental kinetic data using tools like Eyring plots. Use molecular dynamics simulations to explore solvent effects. Calibrate force fields with experimental spectroscopic data (e.g., IR frequencies) to improve accuracy. Publish raw computational data (input/output files) for reproducibility .
Methodological Considerations
Q. How should I document experimental failures or irreproducible results in this compound studies?
Include detailed "negative results" sections in supplementary materials, specifying conditions that led to failure (e.g., catalyst deactivation, side reactions). Use failure mode and effects analysis (FMEA) to prioritize corrective actions. Transparent reporting prevents redundant efforts and guides future research .
Q. What ethical guidelines apply when publishing this compound data with commercial potential?
Disclose all funding sources and conflicts of interest. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use repositories like ChemRxiv for preprints and ensure compliance with journal-specific licensing requirements. Cite prior patents to avoid intellectual property disputes .
Data Presentation and Validation
Q. How do I ensure my characterization data (e.g., HPLC, mass spectrometry) meet publication standards?
Provide raw chromatograms and spectra in supplementary materials with annotated peaks. Include calibration curves and detection limits for quantitative analyses. For novel compounds, report ≥95% purity via orthogonal methods (e.g., elemental analysis, HRMS). Reference standard protocols (e.g., ICH guidelines) for analytical validation .
Q. What frameworks support interdisciplinary collaboration in this compound research (e.g., chemistry-biology teams)?
Establish a shared project management platform (e.g., LabArchives) for real-time data sharing. Define roles using RACI matrices (Responsible, Accountable, Consulted, Informed). Schedule cross-disciplinary workshops to align terminology and methodologies. Use mixed-methods approaches (e.g., metabolomics + synthetic chemistry) to address complex questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
